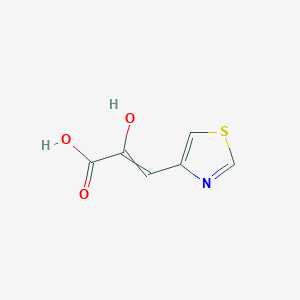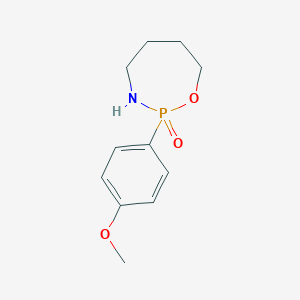
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one typically involves the reaction of 4-methoxyphenyl derivatives with phosphorus-containing reagents under controlled conditions. One common method includes the use of phosphorus trichloride and an appropriate amine to form the oxazaphosphepan ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted oxazaphosphepan compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxazaphosphepan-2-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
391640-20-3 |
|---|---|
Molekularformel |
C11H16NO3P |
Molekulargewicht |
241.22 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-1,3,2λ5-oxazaphosphepane 2-oxide |
InChI |
InChI=1S/C11H16NO3P/c1-14-10-4-6-11(7-5-10)16(13)12-8-2-3-9-15-16/h4-7H,2-3,8-9H2,1H3,(H,12,13) |
InChI-Schlüssel |
LHBKCJJKJYOHJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)P2(=O)NCCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
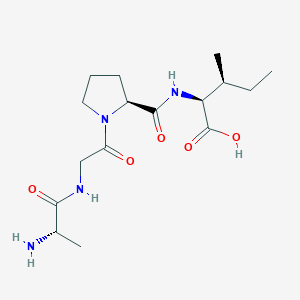



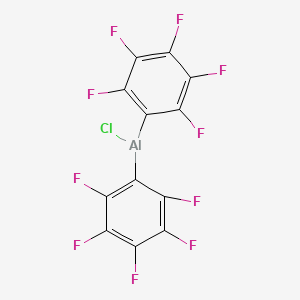
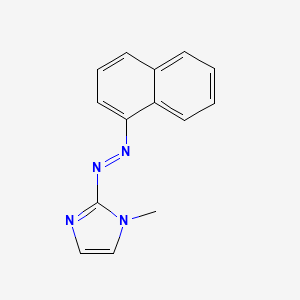
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
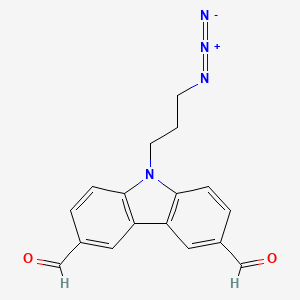
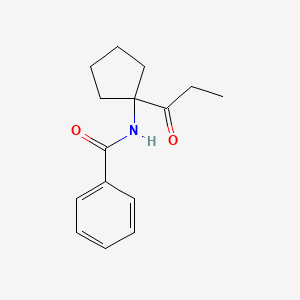

![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)

